2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of pyridothienopyrimidinones This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, a butyl group, and a chlorobenzyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide typically involves multi-step reactions. One common method involves the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with acid chlorides to form the corresponding carboxamides. These carboxamides are then reacted with aliphatic amines to yield the desired pyridothienopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. For example, the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a catalyst such as DBU under microwave irradiation can produce the desired pyrimidinones in good yield .
Chemical Reactions Analysis
Types of Reactions
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial agent.
Medicine: It is being investigated for its anticancer properties and as a tyrosinase inhibitor.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. In its anticancer role, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: These compounds share a similar pyrimidine core and have been studied for their anticancer and antibacterial properties.
Pyrimido[4,5-d]pyrimidine derivatives:
Uniqueness
What sets 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide apart is its unique combination of structural features, which confer specific biological activities and make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-2-3-11-27-21(29)19-18(16-5-4-10-24-20(16)31-19)26-22(27)30-13-17(28)25-12-14-6-8-15(23)9-7-14/h4-10H,2-3,11-13H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBKBMDSUORDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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